N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
Description
N-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethylphenyl group and at position 2 with a propanamide moiety. The propanamide chain is further modified at the 3-position with a tosyl (p-toluenesulfonyl) group. This structural configuration combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-5-8-16(9-6-13)28(25,26)11-10-18(24)21-20-23-22-19(27-20)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDVSEQXCGTLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compounds (7c–7f)
- Core Structure : 1,3,4-Oxadiazole with a sulfanyl (-S-) linker to a propanamide group.
- Substituents :
- Position 5: Variably substituted phenyl groups (e.g., 2,4-dimethylphenyl in 7e, 2,5-dimethylphenyl in 7f).
- Position 2: Thiazolylmethyl group via sulfanyl linkage.
- Key Functional Groups: Amino-thiazole and sulfanyl-propanamide.
Contrast with Target Compound :
- The target compound replaces the sulfanyl-thiazolylmethyl group with a tosyl-propanamide directly attached to the oxadiazole ring.
Compounds (7e–7g)
- Core Structure : 1,3,4-Oxadiazole with a sulfanyl linker to a propanamide group.
- Substituents :
- Position 5: Piperidinyl group functionalized with a 4-chlorophenylsulfonyl moiety.
- Position 2: Variably substituted dimethylphenyl groups (e.g., 2,5-dimethylphenyl in 7e).
- Key Functional Groups : Sulfonyl-piperidinyl and chlorophenyl.
Contrast with Target Compound :
- The target compound lacks the piperidinyl-chlorophenylsulfonyl substituent, instead featuring a simpler tosyl group on the propanamide chain.
Physical and Chemical Properties
Table 1: Comparative Data for Analogous Compounds
Key Observations:
Molecular Weight :
- compounds exhibit higher molecular weights (~535 g/mol) due to the bulky sulfonyl-piperidinyl group, whereas analogs are lighter (~375–389 g/mol). The target compound is hypothesized to fall between these ranges.
Melting Points: compounds show higher melting points (134–178°C) due to hydrogen bonding from the amino-thiazole group. compounds have lower melting points (78–91°C), attributed to steric hindrance from the piperidinyl group disrupting crystallinity.
Solubility :
- The tosyl group in the target compound may enhance lipophilicity compared to the sulfanyl-linked analogs in .
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy :
Implications for Target Compound :
- Expected IR peaks: ~1650 cm⁻¹ (amide C=O) and ~1350–1450 cm⁻¹ (S=O sulfonyl).
Nuclear Magnetic Resonance (NMR) :
Hypothesized NMR for Target Compound :
- Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and sulfonyl carbons (δ 125–130 ppm).
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